molecular formula C20H16O3 B385446 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one CAS No. 637753-38-9

6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one

Cat. No. B385446
CAS RN: 637753-38-9
M. Wt: 304.3g/mol
InChI Key: GORSZFHJMUAKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, also known as DMC, is a chemical compound that belongs to the family of flavonoids. DMC has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism Of Action

The mechanism of action of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is not yet fully understood. However, studies have suggested that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exerts its anti-cancer activity through multiple pathways, including the inhibition of cell cycle progression, induction of apoptosis, and suppression of angiogenesis. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has also been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-inflammatory and antioxidant properties. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to reduce the production of pro-inflammatory cytokines and inhibit oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one in lab experiments is its low toxicity and high selectivity towards cancer cells. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one. One of the most promising directions is the development of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one-based cancer therapies. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-cancer activity, and further research is required to determine its efficacy in clinical trials. Another future direction is the investigation of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one's potential as an anti-inflammatory and antioxidant agent. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-inflammatory and antioxidant properties, and further research is required to determine its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one can be achieved through several methods. One of the most commonly used methods is the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 2,3-dimethyl-1,4-naphthoquinone in the presence of a catalyst. This reaction results in the formation of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, which can be further purified using column chromatography.

Scientific Research Applications

6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been extensively studied for its various biological activities. One of the most significant applications of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is in the field of cancer research. Studies have shown that 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-11-8-15-16(10-19(21)22-18(15)9-12(11)2)20-13(3)14-6-4-5-7-17(14)23-20/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORSZFHJMUAKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one

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